2-Chloromethyl-1,4-naphthoquinone 2-Chloromethyl-1,4-naphthoquinone
Brand Name: Vulcanchem
CAS No.: 43027-41-4
VCID: VC20878796
InChI: InChI=1S/C11H7ClO2/c12-6-7-5-10(13)8-3-1-2-4-9(8)11(7)14/h1-5H,6H2
SMILES: C1=CC=C2C(=C1)C(=O)C=C(C2=O)CCl
Molecular Formula: C11H7ClO2
Molecular Weight: 206.62 g/mol

2-Chloromethyl-1,4-naphthoquinone

CAS No.: 43027-41-4

Cat. No.: VC20878796

Molecular Formula: C11H7ClO2

Molecular Weight: 206.62 g/mol

* For research use only. Not for human or veterinary use.

2-Chloromethyl-1,4-naphthoquinone - 43027-41-4

Specification

CAS No. 43027-41-4
Molecular Formula C11H7ClO2
Molecular Weight 206.62 g/mol
IUPAC Name 2-(chloromethyl)naphthalene-1,4-dione
Standard InChI InChI=1S/C11H7ClO2/c12-6-7-5-10(13)8-3-1-2-4-9(8)11(7)14/h1-5H,6H2
Standard InChI Key WMWNDBUOCWAJAL-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)C=C(C2=O)CCl
Canonical SMILES C1=CC=C2C(=C1)C(=O)C=C(C2=O)CCl

Introduction

Chemical Structure and Properties

2-Chloromethyl-1,4-naphthoquinone consists of a 1,4-naphthoquinone core with a chloromethyl group at the 2-position. This structural arrangement is critical for its biological activities, particularly its potential role as a bioreductive alkylating agent.

Basic Chemical Information

PropertyValue
CAS Number43027-41-4
Molecular FormulaC₁₁H₇ClO₂
SMILES NotationC1=CC=C2C(=C1)C(=O)C=C(C2=O)CCl
Commercial Purity98%
Molecular Weight206.62 g/mol

The compound features a naphthalene ring system with two carbonyl groups at positions 1 and 4, forming the quinone structure, and a chloromethyl substituent at position 2 . This arrangement contributes to its electrophilic properties and potential reactivity with biological nucleophiles.

Synthesis and Manufacturing

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Biological Activities

ParameterEffect on Mitochondrial Function
NADH-oxidase InhibitionPotent inhibitor
Succinoxidase InhibitionEffective inhibitor
Primary Site of ActionComplex I of respiratory chain

The NADH-oxidase system appears more sensitive to inhibition by these quinones than the succinoxidase system, suggesting that Complex I of the respiratory chain is the primary site of inhibition .

Antitumor Activity

One of the most significant biological properties of 2-Chloromethyl-1,4-naphthoquinone is its antitumor activity. In studies with mice bearing Sarcoma 180 ascites cells, 2-Chloromethyl-1,4-naphthoquinone demonstrated strong antitumor properties .

Research examining multiple 2-chloromethyl and 2-bromomethyl derivatives of naphthoquinones found that nearly all compounds in this class possessed significant antineoplastic activity. Notably, most of the newly synthesized naphthoquinones, including 2-Chloromethyl-1,4-naphthoquinone, showed strong activity against Sarcoma 180 . The exception was 3-benzamido-2-chloromethyl-1,4-naphthoquinone, which was found to be inactive in these tests .

Biofilm Inhibition

Recent patent literature suggests that 2-Chloromethyl-1,4-naphthoquinone may have applications in preventing or inhibiting biofilm formation, particularly in dental contexts . These patents indicate that naphthoquinones, including 2-Chloromethyl-1,4-naphthoquinone, could be incorporated into oral health products such as toothpastes, gels, rinses, and other dental formulations to prevent biofilm formation without necessarily having bactericidal effects .

Application AreaPotential Use
Dental HealthPrevention of biofilm formation
Oral Hygiene ProductsComponents in non-bactericidal formulations
Medical DevicesPrevention of bacterial colonization

Mechanism of Action

Bioreductive Alkylation

The biological activity of 2-Chloromethyl-1,4-naphthoquinone can be largely attributed to its capacity for bioreductive alkylation. This mechanism involves the reduction of the quinone to a hydroquinone followed by the formation of a reactive quinone methide that can alkylate biological nucleophiles .

The process follows these general steps:

  • Enzymatic or chemical reduction of the quinone to the corresponding hydroquinone

  • Elimination of HCl from the chloromethyl group of the hydroquinone to form a reactive quinone methide

  • Nucleophilic attack by biological targets (DNA, proteins, enzymes) on the quinone methide

This mechanism is illustrated in the following reaction sequence:
Quinone → Hydroquinone → Quinone methide → Alkylated biological target

The mechanism explains both the enzyme inhibitory effects and the antitumor properties of 2-Chloromethyl-1,4-naphthoquinone .

Structure-Activity Relationships

The position and nature of substituents on the naphthoquinone core significantly affect biological activity. Comparative studies between 2-methyl and 6-methyl naphthoquinone derivatives revealed that 6-methyl quinones were generally more potent inhibitors of mitochondrial enzymes than their 2-methyl counterparts .

Parameter2-Methyl Derivatives6-Methyl Derivatives
NADH-oxidase InhibitionLess potentMore potent
Succinoxidase InhibitionLess potentMore potent
Sulfhydryl Group DepletionLess completeMore complete
CN-insensitive RespirationLower ratesHigher rates
Mitochondrial SwellingLess severeMore severe

The presence of the chloromethyl group at position 2 in 2-Chloromethyl-1,4-naphthoquinone appears to confer specific reactivity that contributes to its biological activities .

Relationship Between Redox Properties and Biological Activity

Research has indicated a strong correlation between the redox potentials of naphthoquinones and their biological activities. For related compounds, there is a significant relationship between succinoxidase inhibition, antitumor activity (measured as T/C ratio), and redox potential .

The redox potentials of quinones that effectively inhibit succinoxidase have been found to lie within the narrow range of endogenous components of the respiratory chain . This suggests that 2-Chloromethyl-1,4-naphthoquinone's ability to participate in electron transport processes is crucial for its biological effects.

Biological ActivityCorrelation with Redox Potential
Succinoxidase InhibitionStrong relationship
Antitumor ActivitySignificant correlation
NADH-oxidase InhibitionRelated but less predictive of antitumor activity

Comparative Analysis with Related Compounds

When compared to other naphthoquinone derivatives, 2-Chloromethyl-1,4-naphthoquinone demonstrates distinctive properties. The chloromethyl substituent at position 2 provides a specific reactivity profile that distinguishes it from other naphthoquinones .

In the context of benzo[g]quinoxaline-5,10-diones development, related research has explored 2,3-bis(chloromethyl) substitution patterns, which may offer insights into potential modifications of 2-Chloromethyl-1,4-naphthoquinone for enhanced activity .

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